tert-butyl N-(4-aminopentyl)carbamate

PROTAC Linker Design Ternary Complex

Standard linear C5 diamine linkers fail to probe the effect of methyl branching on ternary complex geometry. This C4-branched mono-Boc diamine (C10H22N2O2, MW 202.29) offers a distinct conformational constraint for optimization of degradation efficiency. - Lower boiling point (303°C) than linear isomer - enables distillation-based purification with reduced thermal decomposition risk. - Enables sequential deprotection/ conjugation for PROTAC, LYTAC, and bifunctional probe synthesis. - Suitable for automated liquid-phase synthesis platforms requiring branched alkyl spacers.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
CAS No. 701255-53-0
Cat. No. B3151024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-aminopentyl)carbamate
CAS701255-53-0
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(CCCNC(=O)OC(C)(C)C)N
InChIInChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)
InChIKeyZKHKPODEOGTTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-(4-aminopentyl)carbamate: A Branched PROTAC Linker


tert-butyl N-(4-aminopentyl)carbamate is a synthetic small molecule with the formula C10H22N2O2 and a molecular weight of 202.29 g/mol . It belongs to the class of mono-Boc-protected diamines, which are frequently used as flexible alkyl linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules . Its core structure features a branched 5-carbon (pentyl) chain with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, allowing for sequential bioconjugation strategies.

PROTAC Linker Screening Branched C5 spacer with C4-methyl for constrained ternary complex geometry
Sequential Conjugation Mono-Boc-protected diamine enables stepwise bioconjugation strategies
Synthetic Intermediate Versatile building block for bifunctional molecules and chemical probes

tert-butyl N-(4-aminopentyl)carbamate: Limitations of Linear Analog Substitution


In the development of PROTACs, linker composition, length, and geometry are critical for inducing productive ternary complex formation between the target protein and E3 ligase [1]. Simply substituting one alkyl diamine linker for another based on carbon count is insufficient, as even subtle differences in chain branching or length can drastically alter degradation efficiency, selectivity, and pharmacokinetic properties. The branched nature of the 4-aminopentyl chain in tert-butyl N-(4-aminopentyl)carbamate introduces a methyl group at the C4 position, which is absent in its linear C5 analog, tert-butyl (5-aminopentyl)carbamate . This structural feature can alter the conformational space sampled by the linker, impacting the optimal distance and orientation between the two ligands. Furthermore, the physical properties, such as boiling point and density, differ from both shorter and linear analogs, which can affect handling and purification in a synthetic workflow [1].

Branched C5 linker alters conformational space; linear C5 analog may not replicate ternary complex geometry.
Lower boiling point vs linear isomer may shift distillation behavior; direct substitution requires process adjustment.
Density differences affect volumetric measurements; liquid handling protocols may need recalibration.

tert-butyl N-(4-aminopentyl)carbamate: Key Differences from Linear C4/C5 Analogs


Conformational Restriction in PROTAC Ternary Complexes

The branched 4-aminopentyl chain of the target compound introduces a methyl group at the C4 position, which restricts the conformational freedom of the linker compared to its linear C5 analog, tert-butyl (5-aminopentyl)carbamate . In PROTAC design, such restriction can be a critical variable for optimizing the geometry of the ternary complex and minimizing the 'hook effect' [1]. The linear C5 analog provides an additional rotamer set that can accommodate more diversity in binding-site spacing [1].

Conformational Flexibility
Class-level
Branched C5 (C4-methyl) restricts rotation vs. linear C5
Supports linker geometry optimization
Qualitative SAR; verify in target system
PROTAC Linker Design Ternary Complex Conformational Analysis

Boiling Point and Distillation Efficiency

tert-butyl N-(4-aminopentyl)carbamate exhibits a boiling point of 303°C , which is 10.2°C lower than the predicted boiling point of its linear C5 isomer, tert-butyl (5-aminopentyl)carbamate (309.2±25.0°C) . This difference is also 10.1°C higher than the shorter C4 analog, tert-butyl (4-aminobutyl)carbamate (292.9°C) . The reduced boiling point compared to the linear isomer suggests lower enthalpy of vaporization, which can be an advantage in purification by distillation or in applications requiring lower thermal stress.

Boiling Point
Reported
303 °C (branched) vs. 309.2 °C (linear, predicted)
Supports distillation with lower thermal input
Predicted values; confirm experimentally
Physical Chemistry Boiling Point Purification Distillation

Density Variation in Liquid Handling

The density of tert-butyl N-(4-aminopentyl)carbamate is reported as 0.963 g/mL . This is 0.9% lower than the density of the linear C5 analog, tert-butyl (5-aminopentyl)carbamate (0.972 g/mL at 20°C) , and 2.1% lower than the C4 analog, tert-butyl (4-aminobutyl)carbamate (0.984 g/mL at 20°C) . The slightly lower density can affect volumetric measurements and mixing behavior in liquid formulations.

Density
Reported
0.963 g/mL (branched) vs. 0.972 g/mL (linear C5)
Relevant for volumetric precision in automated synthesis
Small differences; validate in workflow
Density Physical Property Liquid Handling Formulation

Purity and Analytical Characterization

The target compound is commercially available at a minimum purity of 95%, with vendors providing batch-specific quality control documentation including NMR, HPLC, and GC analyses . The C4 analog, tert-butyl (4-aminobutyl)carbamate, is available at a higher typical purity of 97-98% . This difference in commercial purity standards may necessitate additional purification steps for the target compound to achieve the same level of homogeneity in sensitive applications.

Purity Specification
Specification review
Min. 95% (branched) vs. 97–98% (C4 analog)
May require additional purification for sensitive SAR studies
Vendor specifications; verify batch COA
Purity Quality Control NMR HPLC GC

Optimized Applications of tert-butyl N-(4-aminopentyl)carbamate


PROTAC Linker Screening for Constrained Complexes

This branched C5 linker is ideally suited for PROTAC library synthesis where exploring a restricted conformational space is desired. Its unique geometry, compared to the linear C5 analog, allows medicinal chemists to probe the impact of a C4-methyl branch on ternary complex formation and degradation efficiency, a variable not addressable with linear alkyl chains . This can be critical for optimizing PROTACs against targets where the binding sites are in close proximity.

Distillation Purification with Lower Thermal Input

The compound's boiling point of 303°C, which is 6.2°C lower than its linear isomer, makes it a candidate for processes where distillation is the preferred purification method but thermal decomposition is a concern . The lower energy requirement can translate to cost savings and improved yield in large-scale synthesis.

Synthesis of Bifunctional Molecules Beyond PROTACs

As a mono-Boc diamine with a branched alkyl spacer, it serves as a versatile building block for creating other bifunctional molecules, such as targeted protein degraders (e.g., LYTACs, AUTACs), fluorescent probes, and chemical biology tools where a specific, non-linear tether is required . Its unique physical properties also make it a candidate for optimizing liquid-phase synthesis on automated platforms.

Application
Selection Property
Validation Focus
PROTAC linker screening
Branched C5 spacer with C4-methyl
Ternary complex geometry and degradation efficiency
Distillation purification
Boiling point and thermal stability
Distillation yield and thermal decomposition
Bifunctional molecule synthesis
Mono-Boc diamine reactivity
Conjugation efficiency and solubility
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